Experimentally Validated Octamer Pore Structure: A Structural Feature Unique to PG-5 Among Natural Protegrins
In a 2017 solution NMR study by Usachev et al., PG-5 was the only natural protegrin for which an octamer pore structure could be calculated. Previous studies of PG-1 (PDB ID: 1PG1) identified only an antiparallel dimer; PG-2 (PDB ID: 2MUH) and PG-3 (PDB ID: 2MZ6) similarly yielded only dimeric NOE signals. For PG-5, however, the authors observed not only dimer NOEs but also several additional inter-side-chain NOEs that unequivocally enabled calculation of a full octamer pore assembly in DPC micelles, in good agreement with prior AFM and PMF data [1].
| Evidence Dimension | Highest-order oligomeric structure experimentally resolved by solution NMR in membrane-mimetic DPC micelles |
|---|---|
| Target Compound Data | PG-5: Monomer structure (PDB ID: 2NC7) AND octamer pore structure calculated from additional inter-side-chain NOEs |
| Comparator Or Baseline | PG-1 (PDB ID: 1PG1): dimer only; PG-2 (PDB ID: 2MUH): dimer only; PG-3 (PDB ID: 2MZ6): dimer with dαα NOEs between R18-F12/V14/V16, but insufficient for octamer calculation |
| Quantified Difference | PG-5 is the only natural protegrin with a calculated octamer pore structure; PG-1, PG-2, and PG-3 remained at the dimer stage of structural characterization |
| Conditions | Solution NMR in DPC (dodecylphosphocholine) micelles at 37°C; Eur Biophys J (2017) 46:293-300 |
Why This Matters
For researchers investigating protegrin pore assembly mechanisms or screening pore-formation inhibitors, only PG-5 provides an experimentally accessible octamer pore model; PG-1, PG-2, and PG-3 cannot serve as structural surrogates for higher-order oligomerization studies.
- [1] Usachev KS, Kolosova OA, Klochkova EA, Yulmetov AR, Aganov AV, Klochkov VV. Oligomerization of the antimicrobial peptide Protegrin-5 in a membrane-mimicking environment. Structural studies by high-resolution NMR spectroscopy. Eur Biophys J. 2017 Apr;46(3):293-300. PMID: 27589857; PDB ID: 2NC7. View Source
